Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate
CAS No.: 654671-82-6
Cat. No.: VC16827783
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654671-82-6 |
|---|---|
| Molecular Formula | C20H20O6 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate |
| Standard InChI | InChI=1S/C20H20O6/c1-23-15-9-5-13(6-10-15)17(19(21)25-3)18(20(22)26-4)14-7-11-16(24-2)12-8-14/h5-12H,1-4H3 |
| Standard InChI Key | JKWZAHRFHHYKPB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate belongs to the class of α,β-unsaturated diesters, characterized by a central but-2-enedioate backbone flanked by two aromatic rings. Each phenyl group is substituted with a methoxy (-OCH) group at the para position, contributing to the compound’s electron-rich nature and influencing its reactivity in organic transformations.
Molecular Geometry and Electronic Effects
The planar geometry of the but-2-enedioate moiety facilitates conjugation across the double bond, while the methoxyphenyl groups introduce steric bulk and electron-donating effects. This combination enhances the compound’s susceptibility to nucleophilic attacks at the α,β-unsaturated carbonyl system, making it a valuable intermediate in cycloaddition and Michael addition reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 654671-82-6 |
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| Structural Class | α,β-unsaturated diester |
| Aromatic Substituents | 4-Methoxyphenyl (×2) |
Synthesis and Purification Strategies
The synthesis of dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate typically involves multi-step organic reactions designed to construct the conjugated diester framework while introducing the methoxyphenyl groups.
Reaction Pathways
A common approach employs a Michael addition followed by esterification. For example, a base-catalyzed addition of 4-methoxyphenyl Grignard reagents to dimethyl acetylenedicarboxylate yields the intermediate diol, which is subsequently oxidized to the α,β-unsaturated diester. Alternative routes utilize cross-coupling reactions mediated by transition-metal catalysts to assemble the aromatic and diester components.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Michael Addition | 4-MeOCHMgBr, THF, 0°C | ~65% |
| Oxidation | MnO, CHCl, rt | ~80% |
| Purification | Column chromatography (SiO) | >95% |
Purification Challenges
The polar nature of the diester necessitates purification via silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water systems may further enhance purity, though yields are often compromised due to the compound’s moderate solubility.
Reactivity and Applications in Organic Synthesis
The electron-rich aromatic rings and electrophilic α,β-unsaturated system make this compound a versatile building block.
Cycloaddition Reactions
The conjugated dienophile participates in Diels-Alder reactions with dienes, yielding six-membered cyclohexene derivatives. For instance, reaction with 1,3-butadiene under thermal conditions produces bicyclic adducts with high regioselectivity.
Characterization and Analytical Profiling
Accurate structural elucidation relies on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (CDCl): Signals at δ 3.85 (s, 6H, OCH), 6.90–7.40 (m, 8H, aromatic H), and 6.30 (s, 2H, CH=CH).
-
C NMR: Peaks at 167.5 ppm (C=O), 161.2 ppm (OCH), and 130–115 ppm (aromatic carbons).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 356.4 ([M+H]), with fragmentation patterns consistent with sequential loss of methoxy and ester groups.
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.
-
Materials Science: Exploration as a monomer for conjugated polymers in organic electronics.
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Synthetic Methodology: Development of enantioselective routes to access chiral derivatives.
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